

Application Notes and Protocols: B8R 20-27 Peptide in Vaccinia Virus Challenge Studies

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Compound of Interest

Compound Name: B8R 20-27

Cat. No.: B12381365

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Introduction

The B8R protein of vaccinia virus (VACV) is a secreted homolog of the interferon-gamma (IFN- γ) receptor, playing a role in the virus's evasion of the host immune system by neutralizing IFN- γ .^{[1][2][3]} The peptide fragment **B8R 20-27**, with the amino acid sequence TSYKFESV, is an immunodominant H-2 Kb-restricted CD8⁺ T cell epitope in C57BL/6 mice infected with VACV.^{[4][5][6]} This characteristic makes the **B8R 20-27** peptide a valuable tool in the study of T cell responses to poxvirus infections and in the development of subunit vaccines against smallpox and other orthopoxvirus-related diseases. These application notes provide a summary of quantitative data from relevant studies, detailed experimental protocols for utilizing the **B8R 20-27** peptide in VACV challenge models, and visualizations of the associated biological pathways and experimental workflows.

Data Presentation

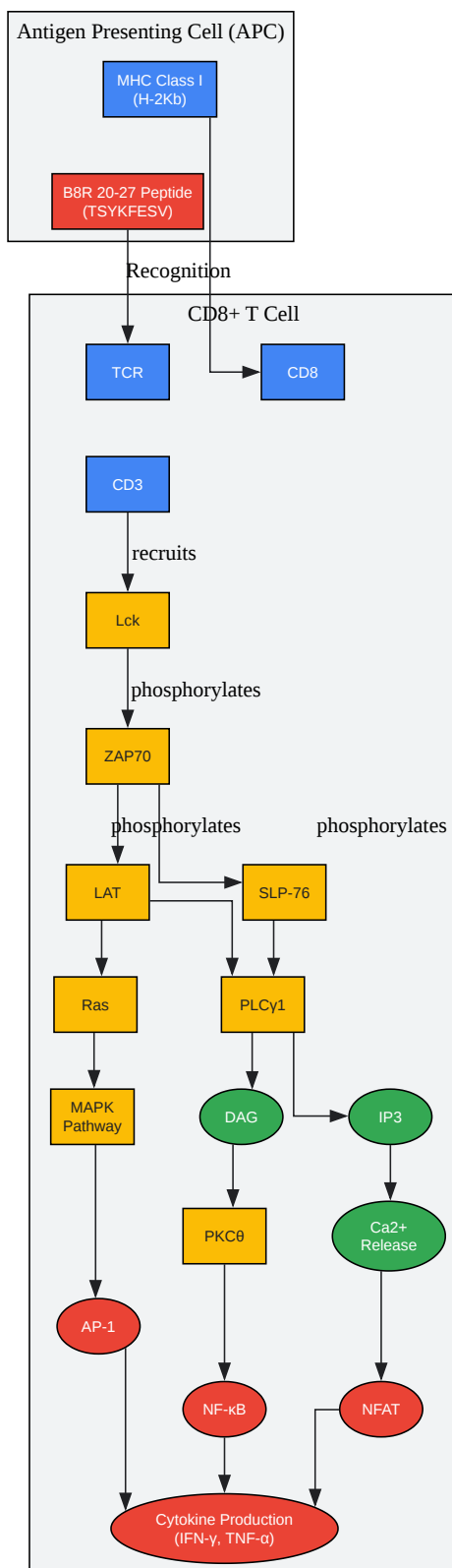
Table 1: CD8⁺ T Cell Response to B8R 20-27 Peptide

Experimental Condition	Mouse Strain	Time Point	Percentage of B8R 20-27 Specific CD8+ T Cells in Spleen	Measurement Method
Intraperitoneal VACV Infection	C57BL/6	Day 7 post-infection	10-15%	Intracellular Cytokine Staining (ICS)
Intraperitoneal VACV Infection	C57BL/6	Day 9 post-infection	~11.5%	Intracellular Cytokine Staining (ICS)
Intraperitoneal B8R 20-27 Peptide + α GalCer Immunization	C57BL/6	Day 7 post-immunization	>2%	Intracellular Cytokine Staining (ICS)
Intradermal MVA Vaccination	C57BL/6	Day 6 post-vaccination	~20% (in total CD8+ T cells)	Pentamer Staining
Intradermal MVA Vaccination (CD4+ depleted)	C57BL/6	Day 6 post-vaccination	<10% (in total CD8+ T cells)	Pentamer Staining

Table 2: Efficacy of B8R 20-27 Peptide Immunization in Vaccinia Virus Challenge

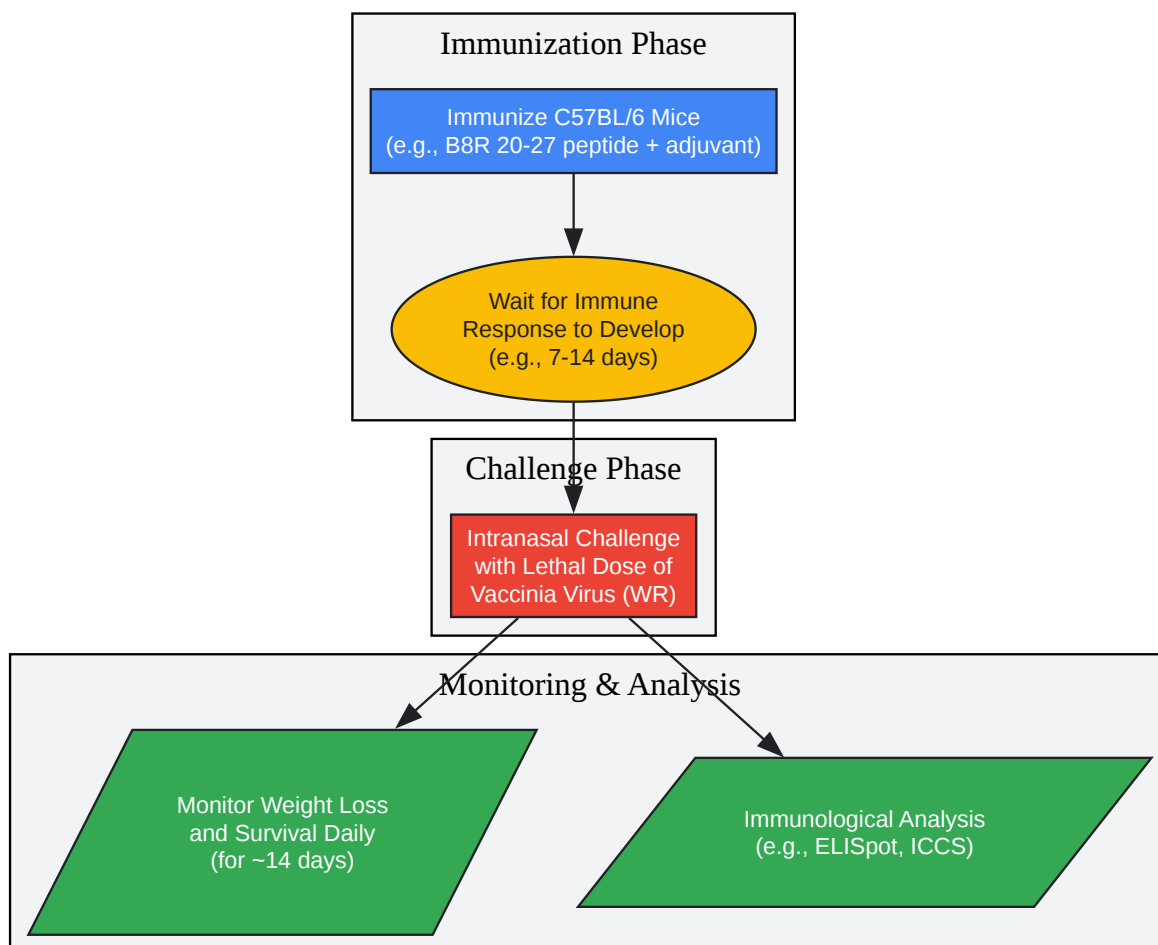
Immunization	Challenge Virus	Challenge Dose	Outcome
B8R 20-27 Peptide	Vaccinia Virus (VACV)	Lethal intranasal dose	89% survival, 13% maximum weight loss
PBS (Control)	Vaccinia Virus (VACV)	Lethal intranasal dose	6% survival, rapid weight loss
Dendritic Cells pulsed with B8R 20-27	Ectromelia Virus (ECTV)	Lethal intranasal dose	Significant but incomplete protection

Signaling Pathways and Experimental Workflows



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Caption: TCR signaling upon **B8R 20-27** recognition.



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Caption: Vaccinia virus challenge study workflow.

Experimental Protocols

Protocol 1: B8R 20-27 Peptide Immunization and Vaccinia Virus Challenge in Mice

Objective: To assess the protective efficacy of a **B8R 20-27** peptide-based vaccine against a lethal vaccinia virus challenge.

Materials:

- C57BL/6 mice (6-8 weeks old)
- **B8R 20-27** peptide (TSYKFESV), high purity (>95%)
- Adjuvant (e.g., CpG oligodeoxynucleotides)
- Sterile PBS
- Vaccinia virus Western Reserve (WR) strain
- Anesthetic (e.g., isoflurane)
- Animal balance
- Appropriate personal protective equipment (PPE) and biosafety cabinet for handling vaccinia virus.

Procedure:

- Peptide Vaccine Preparation:
 - Dissolve the **B8R 20-27** peptide in sterile PBS to a final concentration of 1 mg/ml.
 - Mix the peptide solution with the chosen adjuvant according to the manufacturer's instructions. A typical dose is 100 µg of peptide per mouse.[\[4\]](#)
- Immunization:
 - Administer the peptide-adjuvant mixture to each mouse via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
 - Include a control group of mice injected with PBS and adjuvant only.
 - Allow 7-14 days for the development of an immune response.[\[7\]](#)
- Vaccinia Virus Challenge:

- On the day of challenge, lightly anesthetize the mice.
- Administer a lethal dose of vaccinia virus WR (e.g., 1×10^7 PFU) intranasally in a small volume (e.g., 20-30 μ l of sterile PBS).
- The specific lethal dose may need to be titrated for your specific virus stock and mouse colony.
- Monitoring:
 - Monitor the mice daily for weight loss and signs of illness for at least 14 days.
 - Euthanize mice that lose more than 30% of their initial body weight or show severe signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
 - Record survival data for each group.

Protocol 2: ELISpot Assay for IFN- γ Secretion by B8R 20-27 Specific T Cells

Objective: To quantify the frequency of IFN- γ -secreting cells in response to **B8R 20-27** peptide stimulation.

Materials:

- Spleens from immunized or infected mice
- Sterile RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
- **B8R 20-27** peptide
- ELISpot plates pre-coated with anti-mouse IFN- γ antibody
- Biotinylated anti-mouse IFN- γ detection antibody
- Streptavidin-alkaline phosphatase (or HRP)

- Substrate for alkaline phosphatase (or HRP)
- ELISpot plate reader

Procedure:

- Splenocyte Preparation:
 - Aseptically harvest spleens from euthanized mice.
 - Prepare a single-cell suspension by mechanical disruption of the spleen through a 70 μm cell strainer.
 - Lyse red blood cells using an ACK lysis buffer.
 - Wash the splenocytes with RPMI medium and resuspend to a concentration of $2-4 \times 10^6$ cells/ml.
- ELISpot Plate Setup:
 - Add 2×10^5 to 4×10^5 splenocytes to each well of the pre-coated ELISpot plate.
 - Add **B8R 20-27** peptide to the appropriate wells at a final concentration of 1-10 $\mu\text{g/ml}$.
 - Include negative control wells (splenocytes with no peptide) and positive control wells (splenocytes with a mitogen like PHA or ConA).
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
- Detection and Development:
 - Wash the plates to remove the cells.
 - Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
 - Wash the plates and add the streptavidin-enzyme conjugate.
 - Wash the plates again and add the substrate to develop the spots.

- Stop the reaction by rinsing with water once spots are clearly visible.
- Allow the plate to dry completely.
- Analysis:
 - Count the spots in each well using an ELISpot reader.
 - The number of spots corresponds to the number of IFN- γ -secreting cells.

Protocol 3: Intracellular Cytokine Staining (ICCS) for B8R 20-27 Specific CD8⁺ T Cells

Objective: To identify and quantify **B8R 20-27**-specific, IFN- γ -producing CD8⁺ T cells by flow cytometry.

Materials:

- Splenocytes from immunized or infected mice
- **B8R 20-27** peptide
- Brefeldin A or Monensin (protein transport inhibitors)
- Fluorescently-conjugated antibodies against mouse CD8, and IFN- γ
- Fixation and permeabilization buffers
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

Procedure:

- Cell Stimulation:
 - Resuspend splenocytes at $1-2 \times 10^6$ cells per well in a 96-well plate.
 - Add **B8R 20-27** peptide to a final concentration of 1 $\mu\text{g/ml}$.

- Add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/ml) to all wells.[\[5\]](#)
- Include an unstimulated control (no peptide).
- Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.[\[4\]](#)
- Surface Staining:
 - Wash the cells with FACS buffer.
 - Stain for surface markers by incubating the cells with fluorescently-conjugated anti-CD8 antibody for 20-30 minutes on ice, protected from light.
- Fixation and Permeabilization:
 - Wash the cells to remove excess antibodies.
 - Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
 - Wash the cells and resuspend in a permeabilization buffer.
- Intracellular Staining:
 - Add the fluorescently-conjugated anti-IFN-γ antibody to the permeabilized cells.
 - Incubate for 30 minutes at room temperature, protected from light.
- Flow Cytometry Analysis:
 - Wash the cells and resuspend in FACS buffer.
 - Acquire the samples on a flow cytometer.
 - Gate on the CD8⁺ T cell population and then quantify the percentage of these cells that are positive for IFN-γ.

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